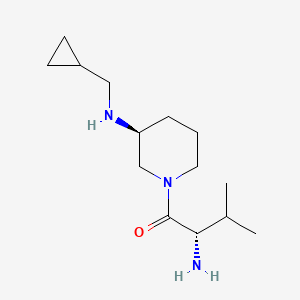
4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an isobutyl group, a methoxy group, and a phenol group attached to the triazole ring
准备方法
合成路线和反应条件
4-(3-异丁基-1H-1,2,4-三唑-5-基)-2-甲氧基苯酚的合成通常涉及以下步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和适当烷化剂的环化反应合成。
异丁基的引入: 异丁基可以通过使用异丁基卤代烃的烷基化反应引入。
甲氧基的连接: 甲氧基可以通过使用碘甲烷或硫酸二甲酯的甲基化反应引入。
酚基的引入: 酚基可以通过使用适当的羟基化剂的羟基化反应引入。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。这通常包括使用连续流动反应器、自动化合成系统和严格的质量控制措施。
化学反应分析
反应类型
4-(3-异丁基-1H-1,2,4-三唑-5-基)-2-甲氧基苯酚可以进行各种化学反应,包括:
氧化: 酚基可以被氧化形成醌类。
还原: 三唑环可以在特定条件下被还原。
取代: 甲氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用氢化铝锂或硼氢化钠等还原剂。
取代: 可以使用胺类或硫醇类等亲核试剂进行取代反应。
主要形成的产物
氧化: 醌类和相关化合物。
还原: 还原的三唑衍生物。
取代: 各种取代的酚类衍生物。
科学研究应用
4-(3-异丁基-1H-1,2,4-三唑-5-基)-2-甲氧基苯酚在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗真菌活性。
医药: 探索其潜在的治疗应用,例如在开发新药中的应用。
工业: 用于生产特种化学品和材料。
作用机制
4-(3-异丁基-1H-1,2,4-三唑-5-基)-2-甲氧基苯酚的作用机制涉及其与特定分子靶点和途径的相互作用。三唑环可以与酶和受体相互作用,调节其活性。酚基可以参与氢键和其他相互作用,影响该化合物的整体生物活性。
相似化合物的比较
类似化合物
- 4-(3-异丁基-1H-1,2,4-三唑-5-基)苯酚
- 4-(3-异丁基-1H-1,2,4-三唑-5-基)-2-甲基苯酚
- 4-(3-异丁基-1H-1,2,4-三唑-5-基)-2-乙氧基苯酚
独特之处
4-(3-异丁基-1H-1,2,4-三唑-5-基)-2-甲氧基苯酚由于存在甲氧基而具有独特性,甲氧基可以影响其化学反应性和生物活性。该化合物中官能团的特定组合提供了将其与其他类似化合物区分开来的独特特性。
属性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
2-methoxy-4-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C13H17N3O2/c1-8(2)6-12-14-13(16-15-12)9-4-5-10(17)11(7-9)18-3/h4-5,7-8,17H,6H2,1-3H3,(H,14,15,16) |
InChI 键 |
WYMCLWAXVIMQNL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC(=NN1)C2=CC(=C(C=C2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B11787074.png)
![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)

![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)








![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)

